

CH5164840 combination therapy efficacy validation

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Compound Focus: CH5164840

Cat. No.: S547926

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CH5164840 Combination Therapy Efficacy Summary

Combination Partner	Cancer Model (Cell Line)	Model Context	Key Efficacy Findings (In Vivo)	Key Mechanisms Implicated (In Vitro)
Trastuzumab [1]	Gastric (NCI-N87)	HER2-overexpressing	Potent antitumor efficacy with regression [1].	Degradation of HER2 client protein [1].
Lapatinib [1]	Breast (BT-474)	HER2-overexpressing	Potent antitumor efficacy with regression [1].	Degradation of HER2 client protein [1].
Erlotinib [2] [3]	NSCLC (NCI-H292)	EGFR-overexpressing	Enhanced antitumor activity vs. single agent [2] [3].	Degradation of mutant EGFR; suppressed p-Stat3 increase from erlotinib [2] [3].
Erlotinib [2] [3]	NSCLC (NCI-H1975)	EGFR T790M mutation (Erlotinib-resistant)	Enhanced antitumor activity despite low erlotinib efficacy alone [2] [3].	Degradation of resistant EGFR mutant; suppression of ERK signaling [2] [3].

Detailed Experimental Data and Protocols

The efficacy data in the table above was generated through standard preclinical in vitro and in vivo studies. Here are the detailed methodologies for the key experiments cited.

- **In Vivo Xenograft Models** [1] [2]

- **Cell Lines:** Human cancer cells (e.g., NCI-N87, BT-474, NCI-H292, NCI-H1975) were implanted subcutaneously into athymic nude mice.
- **Randomization & Dosing:** Once tumors reached ~200-300 mm³, animals were randomized into groups. **CH5164840** was orally administered, often once daily.
- **Efficacy Measurement:** Tumor volume was calculated as $(\text{length} \times \text{width}^2)/2$. Tumor Growth Inhibition (TGI) was calculated as: $\text{TGI} = (1 - [(T_t - T_0) / (C_t - C_0)]) \times 100\%$, where T and C are the mean tumor volumes of the treated and control groups at time t and baseline (0), respectively.

- **In Vitro Cell Proliferation Assays** [2]

- **Procedure:** Tumor cells were seeded in microplates with compounds and incubated for 4 days.
- **Viability Measurement:** Cell viability was measured using a Cell Counting Kit-8 (CCK-8), which determines the number of viable cells. Absorbance was read at 450 nm.
- **Data Analysis:** Antiproliferative activity was calculated as $(1 - T/C) \times 100\%$, where T and C are the absorbance of treated and untreated control cells. The IC50 (half-maximal inhibitory concentration) was calculated from this data.

- **Western Blotting Analysis** [1] [2]

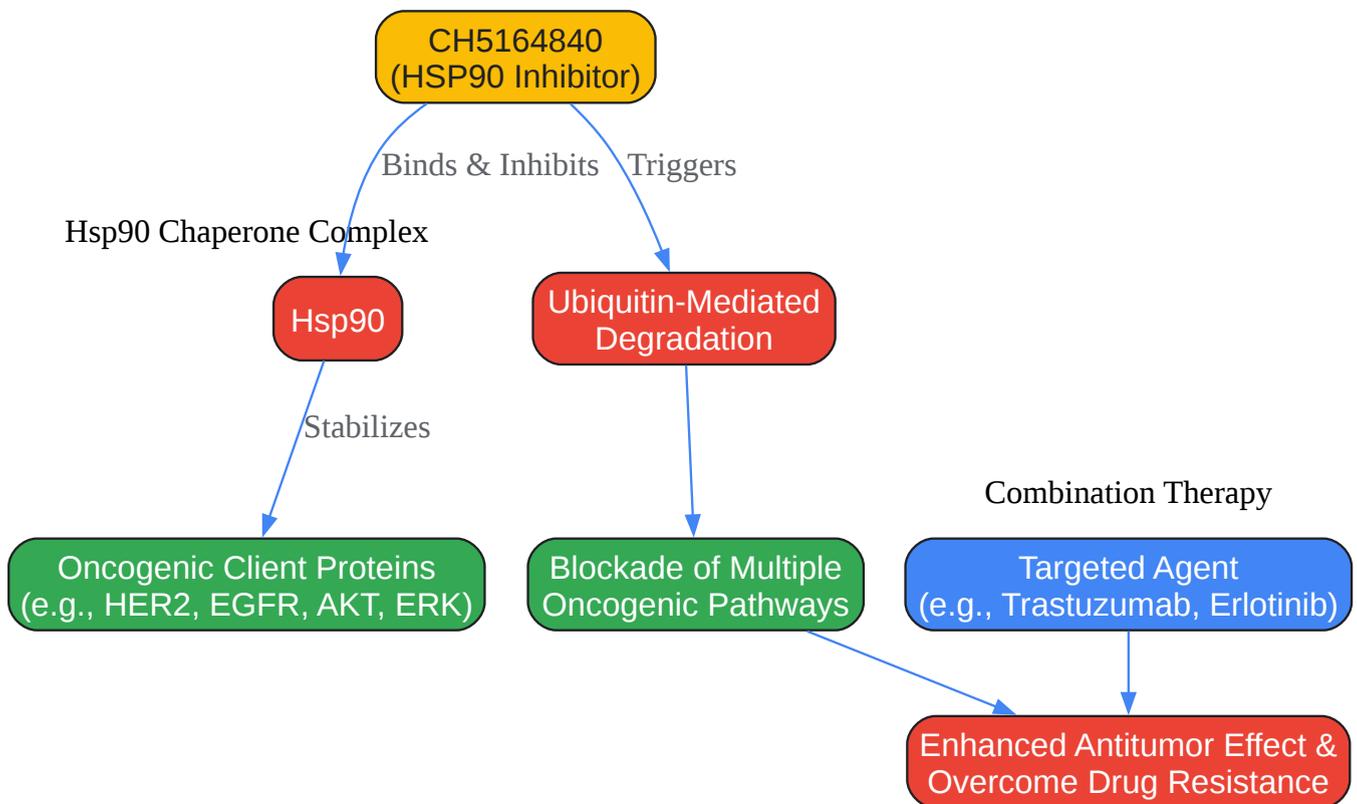
- **Purpose:** To detect changes in client protein levels and phosphorylation (activation) of key signaling proteins.
- **Method:** Proteins from treated cells or tumor tissues were separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against proteins of interest (e.g., HER2, EGFR, p-Akt, p-ERK, p-Stat3). Signals were developed for detection.

- **Mechanism to Overcome Resistance** [2] [3]

- In erlotinib-resistant NSCLC models (e.g., NCI-H1975 with T790M mutation), **CH5164840** alone or in combination effectively suppressed the ERK signaling pathway, which is a key driver of cell proliferation and survival.
- In EGFR-overexpressing models, erlotinib treatment alone was found to increase phosphorylation of Stat3, a resistance mechanism. This effect was abrogated by the addition of **CH5164840**, which promotes Stat3 degradation [2] [3].

Hsp90 Inhibition Mechanism and Workflow

CH5164840 exerts its effects by inhibiting Hsp90, a molecular chaperone critical for the stability and function of many oncogenic "client proteins." The following diagram illustrates the mechanism of action and the general workflow for validating its efficacy in combination therapy.



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Important Considerations for Researchers

- **Preclinical Stage:** The compelling data for **CH5164840** is from **preclinical studies** published between 2012-2014 [1] [2] [4]. There is no information on its progression to clinical trials in humans in the provided search results.
- **Potential Genotoxic Risk:** One study reported that **CH5164840** induced micronuclei in TK6 cells via an **aneugenic mechanism** (causing chromosome missegregation), a potential genotoxicity risk that

should be considered in further development [4].

I hope this structured guide provides a solid foundation for your research. Would you like a similar deep dive into the standard preclinical protocols for assessing genotoxicity, such as the in vitro micronucleus test?< | end__of__thinking | >The search results provide information on **CH5164840** combination therapy efficacy, but there are some limitations. Here is a guide based on the available data.

CH5164840 Combination Therapy Efficacy Data

The table below summarizes the key efficacy findings for **CH5164840** from preclinical studies.

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- **Randomization & Dosing:** Once tumors reached ~200-300 mm³, animals were randomized into groups. **CH5164840** was orally administered once daily for 11 days.
- **Efficacy Measurement:** Tumor volume was calculated as $(\text{length} \times \text{width}^2)/2$. Tumor Growth Inhibition (TGI) was calculated as: $\text{TGI} = (1 - [(T_t - T_0) / (C_t - C_0)]) \times 100\%$, where T and C are the mean tumor volumes of the treated and control groups at time t and baseline (0), respectively.

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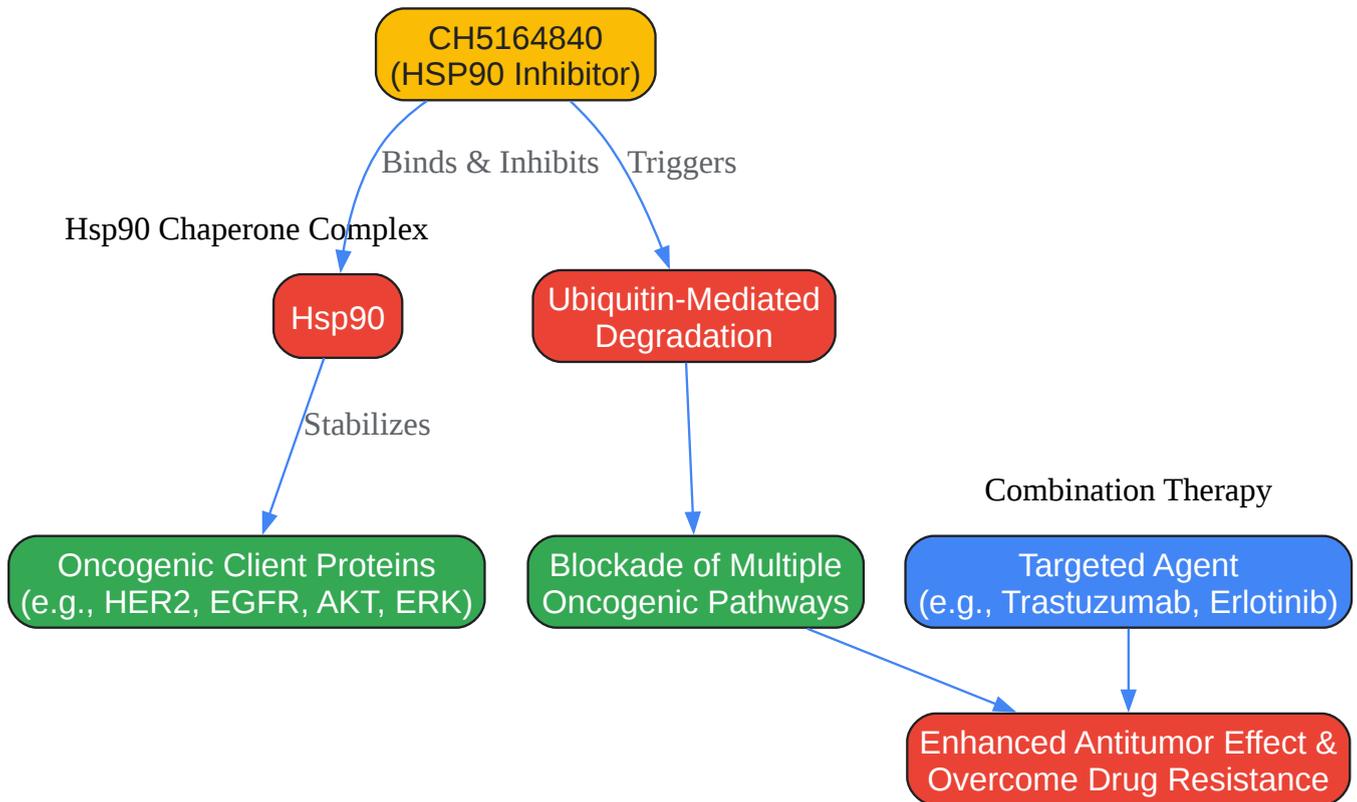
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